![molecular formula C8H8N4O B14447142 2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 78711-30-5](/img/structure/B14447142.png)
2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibiting these enzymes can be a valuable strategy in the treatment of diseases such as cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to yield the desired pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridopyrimidine oxides, while substitution reactions can produce a variety of substituted pyridopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Investigated for its anticancer properties due to its ability to inhibit kinases involved in tumor growth and proliferation.
Wirkmechanismus
The mechanism of action of 2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one primarily involves the inhibition of kinase enzymes. The compound interacts with the ATP-binding pocket of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways that are essential for cell growth and survival, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with potential biological activity.
4,6-Diamino-2-thiopyrimidine: Known for its inhibitory effects on various enzymes.
7-Amino-4-chloropyrido[2,3-d]pyrimidine: A promising intermediate for the synthesis of pyridopyrimidine derivatives.
Uniqueness
2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one is unique due to its specific structure, which allows it to effectively interact with the ATP-binding pocket of kinases. This specificity makes it a valuable compound in the development of targeted therapies for diseases such as cancer .
Eigenschaften
CAS-Nummer |
78711-30-5 |
|---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
2-amino-6-methyl-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N4O/c1-4-2-3-5-6(10-4)7(13)12-8(9)11-5/h2-3H,1H3,(H3,9,11,12,13) |
InChI-Schlüssel |
KHQOTIXMGUTOSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
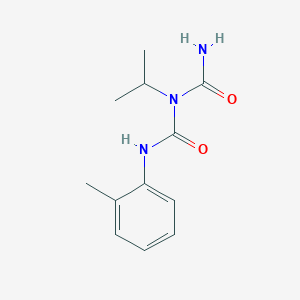

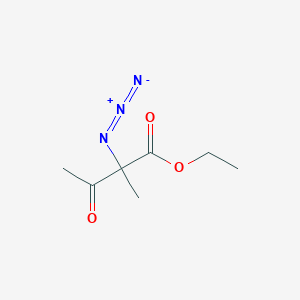
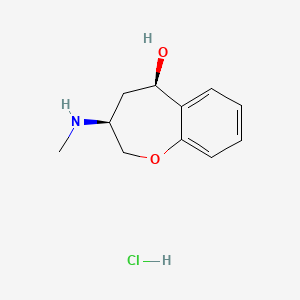
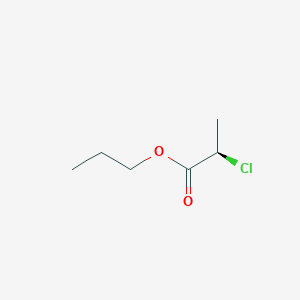
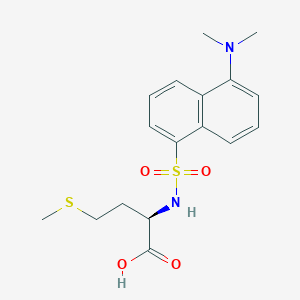
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)



